Welcome to the BenchChem Online Store!
molecular formula C11H9BrO4 B1417263 Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate CAS No. 1035235-10-9

Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate

Cat. No. B1417263
M. Wt: 285.09 g/mol
InChI Key: VKMVKAZSQQFHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07795249B2

Procedure details

Sodium (120 mg, 0.0051 mol) was added slowly to MeOH (2.5 mL, 0.062 mol) at −5° C. To this solution were added dimethyl oxalate (500 mg, 0.0042 mol) and 1-(2-bromophenyl)ethanone (840 mg, 0.0042 mol) in Et2O (5 mL). The reaction mixture was allowed to stir for 12 h and then concentrated and partitioned between Et2O and water. The aqueous solution was separated and cooled in an ice bath. AcOH was added followed by 1N HCl until the solution was acidic. The mixture was extracted with Et2O, and organic solution was dried over Na2SO4, filtered and concentrated to afford methyl 4-(2-bromophenyl)-2,4-dioxobutanoate (1.08 g, 89%) which was used without purification in the next step. LCMS: (FA) ES+ 287.0
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].CO.[C:4]([O:10][CH3:11])(=[O:9])[C:5]([O:7]C)=O.[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:19](=[O:21])[CH3:20]>CCOCC>[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:19](=[O:21])[CH2:20][C:5](=[O:7])[C:4]([O:10][CH3:11])=[O:9] |^1:0|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
[Na]
Name
Quantity
2.5 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Name
Quantity
840 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
to stir for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between Et2O and water
CUSTOM
Type
CUSTOM
Details
The aqueous solution was separated
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
AcOH was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O, and organic solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(CC(C(=O)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.